6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate
Brand Name: Vulcanchem
CAS No.: 68516-71-2
VCID: VC18448508
InChI: InChI=1S/C11H18O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h6-8,10-11H,4-5H2,1-3H3
SMILES:
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol

6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate

CAS No.: 68516-71-2

Cat. No.: VC18448508

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate - 68516-71-2

Specification

CAS No. 68516-71-2
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name (3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) formate
Standard InChI InChI=1S/C11H18O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h6-8,10-11H,4-5H2,1-3H3
Standard InChI Key DGUJSWWZSWEZCR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(C(CC1)C(C)C)OC=O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named 6-(isopropyl)-3-methylcyclohex-2-en-1-yl formate, with alternative designations including 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-yl formate and Formic acid 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-yl ester . Its EINECS registry number is 271-174-5, and it is cataloged under CAS 68516-71-2 .

Molecular Geometry

The molecule comprises a cyclohexene ring substituted with methyl and isopropyl groups, esterified with formic acid at the 1-position. Computational models predict a chair-like conformation for the cyclohexene ring, with the isopropyl group adopting an equatorial orientation to minimize steric strain .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₈O₂
Molar Mass (g/mol)182.26
XLogP3-AA (Lipophilicity)2.7 (estimated)
Rotatable Bond Count3

Synthesis and Reaction Pathways

Esterification Strategies

The compound is synthesized via acid-catalyzed esterification of 3-methyl-6-isopropylcyclohex-2-en-1-ol with formic acid. A analogous method for phenyl formate synthesis involves toluene-4-sulfonic acid as a catalyst in toluene at 105°C . Applied to this compound, the reaction proceeds as:

3-Methyl-6-isopropylcyclohex-2-en-1-ol+HCOOHH+6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate+H2O\text{3-Methyl-6-isopropylcyclohex-2-en-1-ol} + \text{HCOOH} \xrightarrow{\text{H}^+} \text{6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate} + \text{H}_2\text{O}

Reaction yields exceeding 98% have been reported for similar formate esters under optimized conditions .

Byproduct Formation

Competing side reactions include dehydration of the cyclohexenol to form 3-methyl-6-isopropylcyclohexa-1,3-diene and transesterification under prolonged heating .

Physicochemical Properties

Thermodynamic Parameters

Computational studies using Joback’s group contribution method predict the following properties for structural analogs (e.g., acetate derivatives) :

Table 2: Estimated Thermodynamic Properties

PropertyValueUnitSource
Boiling Point (Tₖ)568.83K
Critical Temperature (T_c)775.12K
Enthalpy of Vaporization52.15kJ/mol
Heat Capacity (C_p, gas)436.48–534.32J/mol·K

Solubility and Partitioning

The compound exhibits limited water solubility (log₁₀WS = -3.08) and moderate lipophilicity (logP oct/wat = 2.93), favoring partitioning into organic phases .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC on Newcrom R1 columns (C₁₈, 3 µm particles) with acetonitrile/water/phosphoric acid mobile phases effectively resolves this compound from related terpenoids . For mass spectrometry compatibility, phosphoric acid is replaced with formic acid .

Table 3: Optimal HPLC Conditions

ParameterSpecificationSource
ColumnNewcrom R1 (250 × 4.6 mm)
Mobile PhaseMeCN:H₂O:H₃PO₄ (65:35:0.1)
Flow Rate1.0 mL/min
DetectionUV 210 nm

Spectroscopic Profiles

While experimental spectra are unavailable, in silico predictions for the acetate analog suggest strong IR absorption at 1745 cm⁻¹ (ester C=O stretch) and NMR signals at δ 1.2–1.4 ppm (isopropyl CH₃) and δ 5.3–5.5 ppm (cyclohexenyl H) .

Applications and Industrial Relevance

Flavor and Fragrance Industry

As a terpenoid ester, the compound likely contributes woody, herbal odor profiles, analogous to structurally similar cyclohexenyl formates used in perfumery .

Pharmaceutical Intermediates

Cyclohexenyl esters serve as precursors in synthesizing analgesics and anti-inflammatory agents, though specific applications for this compound remain unexplored .

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